molecular formula C10H22Cl2N4O B1424891 1-methyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride CAS No. 1305711-94-7

1-methyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride

Cat. No.: B1424891
CAS No.: 1305711-94-7
M. Wt: 285.21 g/mol
InChI Key: WIBQZNVONIQOLQ-UHFFFAOYSA-N
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Description

1-methyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N4O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-methyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with a carbonyl-containing reagent under specific conditions. One common method involves the use of 1-chloro-4-methoxy-benzene, which reacts with 1-methylpiperazine to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-methyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-piperazin-1-ylmethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O.2ClH/c1-12-6-8-14(9-7-12)10(15)13-4-2-11-3-5-13;;/h11H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBQZNVONIQOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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